molecular formula C9H13N5O B13205356 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide

3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide

Cat. No.: B13205356
M. Wt: 207.23 g/mol
InChI Key: TUNJOOAJAKPCMJ-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide is a chemical compound with the molecular formula C9H14ClN5O It is known for its unique structure, which includes a pyrazine ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide typically involves the reaction of pyrazine derivatives with azetidine intermediates. One common method includes the condensation of pyrazine-2-carboxylic acid hydrazide with 3-methylazetidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bio-compatible molecule for sensing and imaging applications.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that exhibit unique fluorescence properties. This interaction is facilitated by the pyrazine and azetidine rings, which create a specific cavity for metal ion binding. The compound’s ability to penetrate cellular membranes makes it a valuable tool for biological imaging and sensing applications .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazine-2-carboxylic acid hydrazide
  • 3-Methylazetidine-3-carboxylic acid
  • N-bromosuccinimide (NBS)

Uniqueness

3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide stands out due to its unique combination of a pyrazine ring and an azetidine ring. This structural feature imparts distinct chemical reactivity and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

3-methyl-1-pyrazin-2-ylazetidine-3-carbohydrazide

InChI

InChI=1S/C9H13N5O/c1-9(8(15)13-10)5-14(6-9)7-4-11-2-3-12-7/h2-4H,5-6,10H2,1H3,(H,13,15)

InChI Key

TUNJOOAJAKPCMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=NC=CN=C2)C(=O)NN

Origin of Product

United States

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